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Compound of Interest

Compound Name:
SN38-PAB-Lys(MMT)-

oxydiacetamide-PEG8-N3

Cat. No.: B12390018 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the drug-linker conjugate, SN38-
PAB-Lys(MMT)-oxydiacetamide-PEG8-N3, a critical component in the development of

Antibody-Drug Conjugates (ADCs). This document details its physicochemical properties,

mechanism of action, and relevant experimental protocols, offering a valuable resource for

researchers in oncology and drug development.

Core Compound Characteristics
SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 is a sophisticated chemical entity that

combines the potent anti-cancer agent SN38 with a versatile linker system.[1][2] SN38, the

active metabolite of irinotecan, is a topoisomerase I inhibitor, which is 100 to 1000 times more

potent than its parent drug.[3] The linker is designed for cleavability and possesses a terminal

azide group (N3) for straightforward conjugation to antibodies or other targeting moieties via

click chemistry.[1][2]

Physicochemical Properties
A summary of the key quantitative data for SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3
is presented in the table below.
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Property Value Reference

CAS Number 1373170-36-5 [2]

Molecular Formula C78H95N9O20 [2]

Molecular Weight 1478.64 g/mol [2]

Appearance Light yellow to yellow solid

Solubility 10 mM in DMSO [2]

Storage (Powder) -20°C for 3 years

Storage (in Solvent) -80°C for 1 year

Mechanism of Action
The therapeutic potential of an ADC constructed with this drug-linker lies in the targeted

delivery of the highly cytotoxic SN38 payload to cancer cells. The overall mechanism involves a

multi-step process from systemic administration to the induction of apoptosis in the target cell.

SN38-Induced Apoptosis Signaling Pathway
SN38 exerts its cytotoxic effect by inhibiting DNA topoisomerase I.[3] This enzyme is crucial for

relieving torsional stress in DNA during replication and transcription.[3] SN38 stabilizes the

complex between topoisomerase I and DNA, leading to single-strand breaks which, upon

collision with the replication fork, are converted into double-strand DNA breaks.[4][5] This DNA

damage triggers a cascade of signaling events, ultimately leading to programmed cell death

(apoptosis).[3][5] Key mediators in this pathway include the tumor suppressor protein p53,

which can induce cell cycle arrest and apoptosis, and the executioner caspase-3, which

cleaves essential cellular proteins, including PARP (poly (ADP-ribose) polymerase), to finalize

the apoptotic process.[4][6][7]
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Caption: SN38-induced apoptosis signaling pathway.

Linker Cleavage Mechanism
The linker in SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 is designed to be stable in

circulation but cleavable within the target cell. The p-aminobenzyl carbamate (PAB) component
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is susceptible to cleavage by lysosomal enzymes, such as cathepsin B. Following

internalization of the ADC into the cancer cell, it is trafficked to the lysosome. The acidic

environment and the presence of proteases like cathepsin B facilitate the cleavage of the linker,

leading to the release of the SN38 payload.

Antibody-Drug Conjugate Internalization into
Target Cell Trafficking to Lysosome Cathepsin B-mediated

Linker Cleavage SN38 Payload Release Inhibition of Topoisomerase I

Click to download full resolution via product page

Caption: ADC linker cleavage and payload release.

Experimental Protocols
Detailed methodologies are essential for the successful application of SN38-PAB-Lys(MMT)-
oxydiacetamide-PEG8-N3 in research and development.

Antibody-Drug Conjugate (ADC) Synthesis and
Characterization
The synthesis of an ADC using this drug-linker conjugate involves a two-step process:

modification of the antibody to introduce a reactive handle for click chemistry and the

subsequent conjugation reaction.

Experimental Workflow for ADC Preparation and Characterization
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Caption: Experimental workflow for ADC synthesis and characterization.

Materials:

Monoclonal antibody (mAb) specific to the target antigen

SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3

A suitable alkyne-containing crosslinker for antibody modification (e.g., DBCO-NHS ester or

BCN-NHS ester)

Reaction buffers (e.g., PBS)

Purification system (e.g., Size Exclusion Chromatography - SEC)

Analytical instruments (e.g., HPLC, UV-Vis spectrophotometer, Mass Spectrometer)
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Protocol:

Antibody Modification:

Dissolve the antibody in a suitable reaction buffer (e.g., PBS, pH 7.4).

Add the alkyne-containing crosslinker (e.g., DBCO-NHS ester) to the antibody solution at

a specific molar ratio.

Incubate the reaction mixture at room temperature or 4°C for a defined period.

Remove the excess crosslinker by buffer exchange using a desalting column or dialysis.

Conjugation via Click Chemistry (SPAAC):

Dissolve the SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 in a compatible solvent

(e.g., DMSO).

Add the dissolved drug-linker to the modified antibody solution at a desired molar excess.

Incubate the reaction mixture at room temperature, protected from light, for several hours

to overnight.

Purification:

Purify the resulting ADC from unconjugated drug-linker and other impurities using Size

Exclusion Chromatography (SEC).

Collect the fractions corresponding to the purified ADC.

Characterization:

Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules

conjugated per antibody using techniques such as Hydrophobic Interaction

Chromatography (HIC)-HPLC or UV-Vis spectroscopy.

Purity and Aggregation: Assess the purity and the presence of aggregates in the final ADC

product using SEC-HPLC.
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Antigen Binding: Confirm that the conjugation process has not compromised the

antibody's binding affinity to its target antigen using methods like ELISA or Surface

Plasmon Resonance (SPR).

In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxic potential of the synthesized ADC on cancer cell

lines.

Materials:

Target cancer cell line (expressing the antigen of interest)

Control cancer cell line (negative for the antigen)

Complete cell culture medium

Synthesized ADC

Control antibody

Free SN38

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO)

Microplate reader

Protocol:

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow

them to adhere overnight.

Compound Treatment: Prepare serial dilutions of the ADC, control antibody, and free SN38 in

the cell culture medium.
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Incubation: Add the different concentrations of the test compounds to the cells and incubate

for a specified period (e.g., 72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the

formation of formazan crystals.

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and

determine the IC50 value (the concentration of the compound that inhibits cell growth by

50%).

Quantitative Data
The following table summarizes representative in vitro cytotoxicity data for SN38 against

various cancer cell lines. It is important to note that the IC50 values for an ADC using SN38-
PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 will be dependent on the target antigen expression

and the efficiency of ADC internalization.

Cell Line Cancer Type SN38 IC50 (nM) Reference

SKOV-3 Ovarian Cancer 10.7 [8]

BT474 HerDR Breast Cancer 7.3 [8]

MDA-MB-231 Breast Cancer 38.9 [8]

MCF-7 Breast Cancer 14.4 [8]

HepG2 Liver Cancer 0.683 µg/mL [9]

This technical guide provides a foundational understanding of SN38-PAB-Lys(MMT)-
oxydiacetamide-PEG8-N3 for its application in the development of next-generation antibody-

drug conjugates. For further details, consulting the referenced literature is recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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